1-(2-Bromoethynyl)-2-fluorobenzene

Übersicht

Beschreibung

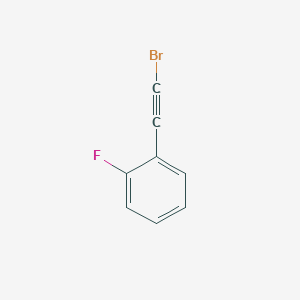

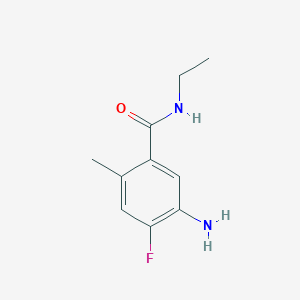

“1-(2-Bromoethynyl)-2-fluorobenzene” is a compound that contains a benzene ring, which is a cyclic compound with alternating double bonds, substituted with a fluorine atom at the 2nd position and a bromoethynyl group at the 1st position .

Synthesis Analysis

While specific synthesis methods for “1-(2-Bromoethynyl)-2-fluorobenzene” are not available, bromoethynyl compounds can generally be synthesized through various methods, including the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of “1-(2-Bromoethynyl)-2-fluorobenzene” would consist of a benzene ring with a fluorine atom and a bromoethynyl group attached. The bromoethynyl group would introduce sp hybridization into the molecule .Chemical Reactions Analysis

Bromoethynyl compounds can participate in various chemical reactions. For example, they can act as versatile dienophiles in [4+2] cycloaddition reactions .Wissenschaftliche Forschungsanwendungen

Alkynes, such as “1-(2-Bromoethynyl)-2-fluorobenzene”, are used as building blocks, intermediates, and products in electrochemical procedures . Here’s a brief overview:

Specific Scientific Field Electrochemistry

Electrochemistry is a wide interdisciplinary field with applications in physics, chemistry, metallurgy, and biology .

Summary of the Application

Alkynes play a key role in many chemical transformations, and attention has been paid to their electrochemical reactivity . They can be used as building blocks or intermediates or products in electrochemical synthesis .

3. Methods of Application or Experimental Procedures Alkynes undergo addition reactions with halogens, hydrogen, and water, C-C coupling, dimerization, cyclization, and oxidation reactions . They can also undergo C-C chain extension by nucleophilic substitution and addition reactions . The electrochemical process of C-C triple bond reduction or oxidation involves high potential values .

Results or Outcomes

The use of alkynes in electrochemical procedures offers the possibility of using systems with a lower environmental impact and mild reaction conditions . However, the specific results or outcomes would depend on the exact procedures and experiments conducted.

Specific Scientific Field Organic Synthesis

Organic synthesis is a special branch of chemical synthesis dealing with the construction of organic compounds via organic reactions .

Summary of the Application

“1-(2-Bromoethynyl)-2-fluorobenzene” can be used in the synthesis of unsymmetrical 1,3-diynes derivatives . These derivatives have significant applications in the preparation of natural products, pharmaceuticals, p-conjugated acetylenic polymers, advanced materials, and heterocyclic compounds . They are also found in pharmaceutically and biologically active compounds known to have antifungal, antibacterial, anti-inflammatory, anti-HIV, and anticancer properties .

3. Methods of Application or Experimental Procedures The synthesis involves cross-coupling reactions of alkynyl bromides with organoalane reagents, mediated by a nickel catalyst . Excellent yields (up to 94%) were obtained for a wide range of substrates at room temperature or 60°C for 2-3 hours in ether or toluene .

Results or Outcomes

The method provides a highly efficient and simple way to synthesize unsymmetrical 1,3-diynes derivatives . The reaction conditions are mild, and the yields are excellent, making this a desirable approach for the synthesis of conjugated 1,3-diynes .

Specific Scientific Field Electrochemical Procedures

Electrochemical procedures involve the use of electrical energy to cause a chemical change .

Summary of the Application

“1-(2-Bromoethynyl)-2-fluorobenzene” can be cathodically converted to 2-ethynylnaphthalene . This process is part of the electrosynthesis of vinyl bromides starting from 1,1-dibromo-1-alkenes .

3. Methods of Application or Experimental Procedures The process involves the use of a cathode to reduce the “1-(2-Bromoethynyl)-2-fluorobenzene” to 2-ethynylnaphthalene . The exact conditions and parameters would depend on the specific experimental setup .

Results or Outcomes

The main product of this process is 2-ethynylnaphthalene, which was obtained in a yield of 65% . This method provides an efficient procedure for the synthesis of 2-ethynylnaphthalene .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-bromoethynyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF/c9-6-5-7-3-1-2-4-8(7)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHQHVJJTFDQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromoethynyl)-2-fluorobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1383922.png)

![6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1383936.png)